An In-depth Technical Guide to the Synthesis and Characterization of 1-methyl-1H-indol-3-yl acetate
An In-depth Technical Guide to the Synthesis and Characterization of 1-methyl-1H-indol-3-yl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-1H-indol-3-yl acetate, a key intermediate in the development of various biologically active compounds. This document details a robust two-step synthetic pathway, starting from indole, and provides a thorough characterization of the final product.
Synthetic Pathway
The synthesis of 1-methyl-1H-indol-3-yl acetate is efficiently achieved through a two-step process:
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N-methylation of Indole: The first step involves the methylation of the indole nitrogen to produce 1-methyl-1H-indole.
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C-3 Acetoxylation: The subsequent step is a selective, metal-free acetoxylation at the C-3 position of 1-methyl-1H-indole to yield the final product.
Caption: Synthetic pathway for 1-methyl-1H-indol-3-yl acetate.
Experimental Protocols
Step 1: Synthesis of 1-methyl-1H-indole
This protocol is adapted from a well-established procedure.
Materials:
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Indole
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Sodium amide (NaNH₂)
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Liquid ammonia (NH₃)
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Methyl iodide (CH₃I)
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Anhydrous diethyl ether
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Water
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Anhydrous sodium sulfate
Procedure:
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In a three-necked flask equipped with a mechanical stirrer and a dry ice condenser, add liquid ammonia.
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To the stirred liquid ammonia, add sodium amide in portions.
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Slowly add a solution of indole in anhydrous diethyl ether to the sodium amide suspension.
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After stirring, add a solution of methyl iodide in anhydrous diethyl ether dropwise.
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Continue stirring for an additional 15 minutes.
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Allow the ammonia to evaporate.
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Add water and diethyl ether to the residue.
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Separate the ether layer, and extract the aqueous phase with diethyl ether.
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Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain crude 1-methyl-1H-indole.
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Purify the crude product by vacuum distillation.
Step 2: Synthesis of 1-methyl-1H-indol-3-yl acetate
This metal-free C-3 acetoxylation protocol offers high yields and selectivity.[1][2]
Materials:
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1-methyl-1H-indole
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(Diacetoxyiodo)benzene (PhI(OAc)₂)
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Potassium hydroxide (KOH)
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Acetonitrile (MeCN)
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Ethyl acetate (EtOAc)
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Water
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Saturated brine solution
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a stirred solution of 1-methyl-1H-indole in acetonitrile, add potassium hydroxide.
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Add (diacetoxyiodo)benzene to the mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water.
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Extract the mixture with ethyl acetate.
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Wash the combined organic layers with water and then with a saturated brine solution.
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Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
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Purify the crude residue by silica gel column chromatography to afford 1-methyl-1H-indol-3-yl acetate.[1]
Caption: Experimental workflow for the synthesis of 1-methyl-1H-indol-3-yl acetate.
Characterization Data
The synthesized 1-methyl-1H-indol-3-yl acetate was characterized by its physical and spectroscopic properties.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 3260-63-7 |
| Appearance | Expected to be a solid or oil |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-methyl-1H-indol-3-yl acetate based on analysis of its structure and data from related compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.2 | m | 4H | Aromatic protons |
| ~7.1 | s | 1H | H-2 |
| 3.75 | s | 3H | N-CH₃ |
| 2.3 | s | 3H | O-C(=O)CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O (acetate) |
| ~137 | C-7a |
| ~129 | C-3a |
| ~122-120 | Aromatic CH |
| ~119 | C-2 |
| ~110 | Aromatic CH |
| ~109 | C-3 |
| 32.8 | N-CH₃ |
| 21.0 | O-C(=O)CH₃ |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1760 | C=O stretch (ester) |
| ~1600, ~1470 | C=C stretch (aromatic) |
| ~1220 | C-O stretch (ester) |
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 189 | [M]⁺ |
| 147 | [M - CH₂CO]⁺ |
| 146 | [M - CH₃CO]⁺ |
Signaling Pathways and Logical Relationships
The synthesis of 1-methyl-1H-indol-3-yl acetate follows a clear logical progression from readily available starting materials.
Caption: Logical relationship in the synthesis and application of the target molecule.
This guide provides the essential information for the successful synthesis and characterization of 1-methyl-1H-indol-3-yl acetate, a valuable building block for researchers in the field of drug discovery and development.
